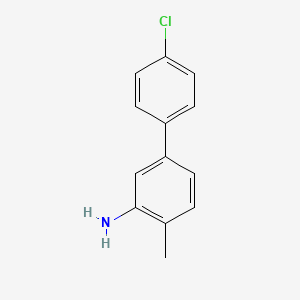

5-(4-Chlorophenyl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMDGEYICUKJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for Chemical Synthesis of 5 4 Chlorophenyl 2 Methylaniline

Advanced Coupling Reactions for Aryl-Aryl Bond Formation

The key step in the synthesis of 5-(4-Chlorophenyl)-2-methylaniline is the formation of the C-C bond between the two aromatic rings. Modern organic synthesis offers a powerful toolkit of cross-coupling reactions to achieve this transformation with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of aryl-aryl bonds. The Suzuki, Stille, and related reactions offer reliable routes to the target compound.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of 5-(4-Chlorophenyl)-2-methylaniline, a plausible approach involves the coupling of a 3-halo-2-methylaniline derivative with 4-chlorophenylboronic acid.

A representative reaction involves the coupling of 3-bromo-2-methylaniline with 4-chlorophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com The choice of base and solvent is crucial for the reaction's success, with common systems including aqueous potassium carbonate in a solvent mixture like toluene/ethanol or potassium phosphate in 1,4-dioxane. mdpi.com

Table 1: Typical Conditions for Suzuki Coupling

| Parameter | Conditions |

| Aryl Halide | 3-Bromo-2-methylaniline |

| Boronic Acid | 4-Chlorophenylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Ligand (if applicable) | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-120 °C |

Stille Coupling

The Stille reaction provides an alternative palladium-catalyzed method for aryl-aryl bond formation, utilizing an organotin reagent as the coupling partner for an organic halide or triflate. wikipedia.org In the context of synthesizing 5-(4-Chlorophenyl)-2-methylaniline, this would involve the reaction of a 3-halo-2-methylaniline with an organostannane derivative of 4-chlorobenzene, such as (4-chlorophenyl)tributylstannane.

The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a ligand such as triphenylphosphine or triphenylarsine. organic-chemistry.org A key advantage of the Stille coupling is its tolerance to a wide range of functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.org

Copper-Catalyzed Coupling Strategies

Copper-catalyzed reactions, particularly the Ullmann and Chan-Lam couplings, offer a valuable alternative to palladium-based methods for C-N and C-C bond formation.

Ullmann Condensation

The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have made this reaction more practical. For the synthesis of 5-(4-Chlorophenyl)-2-methylaniline, a potential Ullmann-type reaction could involve the coupling of 3-iodo-2-methylaniline with 1-chloro-4-iodobenzene in the presence of a copper catalyst. The use of ligands such as phenanthrolines or diamines can significantly improve the reaction efficiency and lower the required temperature. nih.gov

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an amine and a boronic acid. organic-chemistry.org While primarily used for C-N bond formation, its principles can be conceptually applied to the synthesis of the target molecule in a convergent fashion. For instance, if one were to construct the C-N bond last, the Chan-Lam coupling of 3-(4-chlorophenyl)-aniline with a methylating agent is not a direct application. However, a more relevant Chan-Lam approach would be the N-arylation of an aniline (B41778) derivative, which is discussed in the context of amination pathways. For the aryl-aryl bond formation, a modified Ullmann-type reaction is more appropriate.

Metal-Free Arylation Protocols

Recent advancements in organic synthesis have led to the development of metal-free arylation methods, which offer a more sustainable and cost-effective alternative to transition-metal-catalyzed reactions. These methods often proceed via radical or aryne intermediates.

One such approach involves the generation of an aryne intermediate from a suitable precursor, which then undergoes a [4+2] cycloaddition or an ene-type reaction with an appropriate aniline derivative. For example, benzyne, generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, can react with 2-methylaniline to potentially yield a mixture of arylated products. nih.gov The regioselectivity of such reactions can be a challenge. Another metal-free approach could involve the diazotization of an aniline derivative followed by a radical arylation, though controlling the selectivity for the desired isomer can be difficult.

Amination Pathways for Aniline Moiety Construction

An alternative synthetic strategy involves the formation of the aniline moiety after the biaryl core has been constructed. This can be achieved through methods such as reductive amination or nucleophilic aromatic substitution.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. libretexts.org To synthesize 5-(4-Chlorophenyl)-2-methylaniline via this route, a suitable ketone precursor, 5-(4-chlorophenyl)-2-methylcyclohexanone, would be required. The reaction of this ketone with ammonia in the presence of a reducing agent would yield the target aniline after aromatization.

The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaBH(OAc)₃]. libretexts.org Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a viable option. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | Mild reducing agent, often used in protic solvents. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, effective at acidic pH. |

| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | Mild and selective, often used in aprotic solvents. |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | "Green" reduction method, requires specialized equipment. |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAᵣ) can be a viable pathway for introducing an amino group onto an aromatic ring, provided the ring is activated by electron-withdrawing groups. nih.gov To apply this to the synthesis of 5-(4-Chlorophenyl)-2-methylaniline, a precursor such as 1-(4-chlorophenyl)-4-fluoro-2-methyl-5-nitrobenzene could be envisioned. The nitro group activates the ring towards nucleophilic attack.

The reaction would involve the displacement of the fluoride ion by an amine source, such as ammonia or an ammonia equivalent. The subsequent reduction of the nitro group to an amine would then yield the final product. The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or reduction with metals such as iron, tin, or zinc in acidic media. beilstein-journals.org This multi-step approach, while feasible, is less direct than the cross-coupling strategies.

Nitration-Reduction Sequences

A conventional and well-established pathway to synthesize aromatic amines involves a two-step nitration-reduction sequence. This method is predicated on the regioselective introduction of a nitro group onto a pre-assembled biaryl scaffold, followed by its chemical reduction to the corresponding amine.

For the synthesis of 5-(4-chlorophenyl)-2-methylaniline, the process would commence with a suitable precursor, such as 4-chloro-3'-methyl-1,1'-biphenyl.

Nitration: The biphenyl (B1667301) substrate is treated with a nitrating agent. A common and effective method is the use of a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net The directing effect of the methyl group on the second ring preferentially guides the electrophilic nitronium ion (NO₂⁺) to the positions ortho and para to itself. Steric hindrance from the adjacent phenyl ring can influence the regiochemical outcome, favoring substitution at the 5-position.

Reduction: The resulting nitro-intermediate, 4-chloro-3'-methyl-5'-nitro-1,1'-biphenyl, is then subjected to reduction. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust, classical methods for nitro group reduction. A patent for a similar compound, 5-chloro-2-methyl aniline, describes the use of a polysulfide solution to reduce a nitrotoluene precursor, which represents another viable route. google.com

The following table summarizes the key parameters of this synthetic sequence.

Table 1: Nitration-Reduction Sequence Parameters

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Nitration | Fuming HNO₃ / conc. H₂SO₄ | Electrophilic aromatic substitution to install a nitro group. |

| Reduction | H₂/Pd-C, Sn/HCl, or Polysulfide | Reduction of the nitro group to the primary amine. |

Regioselective Functionalization Techniques

Modern synthetic chemistry offers powerful regioselective functionalization techniques that allow for the direct and controlled construction of complex aromatic systems, often providing higher yields and fewer isomeric byproducts than classical methods.

Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. unblog.fr This technique relies on the presence of a Directing Metalation Group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca

In a potential synthesis of 5-(4-chlorophenyl)-2-methylaniline, the amine functionality of a 2-methylaniline derivative can be used as a DMG. To prevent reaction at the N-H bond, the amine is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, which itself is an effective DMG. semanticscholar.org

The synthetic sequence would proceed as follows:

Protection: 2-methylaniline is protected to form N-Boc-2-methylaniline.

Lithiation: The protected aniline is treated with a strong organolithium base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The DMG directs the lithiation exclusively to the C-5 position (ortho to the protected amine and meta to the methyl group).

Aryl Coupling: The resulting aryllithium intermediate is a potent nucleophile. To introduce the 4-chlorophenyl group, this intermediate can be used in a subsequent cross-coupling reaction. This may involve transmetalation to a zinc or boron species followed by a palladium-catalyzed Negishi or Suzuki coupling with 1-bromo-4-chlorobenzene or a related aryl halide.

Table 2: Key Components in a DoM-based Synthesis

| Component | Example | Function |

|---|---|---|

| Substrate | N-Boc-2-methylaniline | Contains the Directing Metalation Group (DMG). |

| Base | s-BuLi / TMEDA | Strong base for regioselective deprotonation (lithiation). unblog.fr |

| Electrophile | 4-chlorophenylboronic acid (after transmetalation) | Source of the 4-chlorophenyl group in a cross-coupling step. stackexchange.com |

Halogen-Dance and Halogen-Exchange Reactions

Halogen-dance and halogen-exchange reactions provide sophisticated pathways for achieving specific substitution patterns that may be inaccessible through other means.

Halogen-Dance Reaction: This reaction involves the base-catalyzed migration of a halogen atom around an aromatic ring. clockss.org It is a stability-driven isomerization that can convert one halogenated isomer into another. researchgate.net While less direct, a hypothetical route could involve a dihalogenated methylaniline precursor where a strong, hindered base like lithium diisopropylamide (LDA) induces the "dance" of a bromine or iodine atom to the thermodynamically favored C-5 position before subsequent cross-coupling. researchgate.netbeilstein-archives.org

Halogen-Exchange Reaction: A more common and synthetically direct approach is the lithium-halogen exchange. This reaction is highly regioselective and efficient for creating specific aryllithium intermediates from aryl halides. mdpi.com A practical synthesis for 5-(4-chlorophenyl)-2-methylaniline could start from 5-bromo-2-methylaniline (B1273131) (with the amine group protected).

The process would be:

Treat the protected 5-bromo-2-methylaniline with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature (e.g., -78 °C).

A rapid Br/Li exchange occurs, selectively generating the lithiated species at the C-5 position.

This nucleophilic intermediate can then be coupled with a 4-chlorophenyl electrophile, for instance, by reacting it with a zinc salt and then performing a palladium-catalyzed Negishi coupling with 1-bromo-4-chlorobenzene.

Table 3: Comparison of Halogen-based Regioselective Strategies

| Strategy | Mechanism | Starting Material Example | Key Advantage |

|---|---|---|---|

| Halogen-Dance | Base-catalyzed intramolecular halogen migration. clockss.org | 3-Bromo-2-methylaniline | Access to thermodynamically stable, non-obvious isomers. |

| Halogen-Exchange | Metal-halogen exchange to form a specific organometallic. mdpi.com | 5-Bromo-2-methylaniline | High regioselectivity and efficiency for creating a targeted nucleophile. |

Purification and Isolation Methodologies for High-Purity Synthesis

The successful synthesis of 5-(4-chlorophenyl)-2-methylaniline requires robust purification and isolation protocols to remove unreacted starting materials, reagents, and byproducts, yielding the compound in high purity. A multi-step approach is typically employed.

Work-up and Extraction: After the reaction is complete, an initial "work-up" is performed. This usually involves quenching the reaction with an aqueous solution to neutralize reactive reagents. The crude product is then transferred to a separatory funnel for liquid-liquid extraction. An organic solvent (e.g., ethyl acetate, dichloromethane) is used to extract the target compound from the aqueous phase, which contains inorganic salts and water-soluble impurities.

Chromatography: The primary method for purifying organic compounds is column chromatography. The crude product from the extraction step is concentrated and loaded onto a stationary phase, typically silica gel. A mobile phase, which is a carefully chosen solvent system (e.g., a mixture of hexanes and ethyl acetate), is passed through the column. Components separate based on their differing polarities, allowing for the isolation of the pure desired product.

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. magritek.com The semi-pure product obtained from chromatography is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the target compound decreases, causing it to form highly ordered crystals, while impurities remain dissolved in the solvent. The pure crystals are then collected by filtration. magritek.com

Distillation: If the final product is a high-boiling liquid, vacuum distillation can be used for purification. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without decomposition. A patent for the related 5-chloro-2-methyl aniline specifies collecting the fraction boiling at 127–137 °C under vacuum. google.com

Table 4: Purification Methodologies

| Method | Principle | Purpose |

|---|---|---|

| Liquid-Liquid Extraction | Differential solubility of the compound in immiscible liquids. | Initial separation from inorganic salts and polar impurities. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of the target compound from byproducts with different polarities. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step to obtain high-purity crystalline solid. magritek.com |

| Vacuum Distillation | Separation of liquids based on boiling points at reduced pressure. | Purification of high-boiling point liquid products. google.com |

Reaction Pathways and Mechanistic Elucidation

Reactivity of the Aniline (B41778) Nitrogen Center

The lone pair of electrons on the aniline nitrogen atom is central to the reactivity of 5-(4-Chlorophenyl)-2-methylaniline, participating in a variety of transformations and acid-base equilibria.

Amine-Based Transformations and Derivatizations

The amino group of 5-(4-Chlorophenyl)-2-methylaniline is a versatile functional handle for a range of chemical modifications. Like other primary arylamines, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to moderate the high reactivity of the amino group in electrophilic aromatic substitution reactions. libretexts.org Alkylation of the amine can also be achieved, though it can be challenging to control the degree of substitution, potentially leading to mixtures of secondary and tertiary amines.

Diazotization of the primary amino group with nitrous acid (HNO₂) at low temperatures yields a diazonium salt. This intermediate is highly valuable in synthetic chemistry as the diazonio group is an excellent leaving group and can be substituted by a wide array of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano, or hydroxyl groups.

Proton Transfer Kinetics and Equilibria

Studies on substituted anilines provide insight into the proton transfer equilibria of 5-(4-Chlorophenyl)-2-methylaniline. The equilibrium constants for proton transfer (KPT) are affected by the electronic nature of the substituents. lumenlearning.comnih.gov Electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it. The kinetics of these proton transfer reactions are often very fast, and in some cases, may be diffusion-controlled. researchgate.net Steric hindrance from ortho-substituents can also influence the rate of proton transfer. libretexts.org

Table 1: Representative Proton Transfer Equilibrium Data for Substituted Anilines in 1,4-Dioxane

| Aniline Derivative | pKa | Proton Transfer Equilibrium Constant (KPT) |

| p-Anisidine | 5.29 | 1.83 x 10^3 |

| Aniline | 4.58 | 1.05 x 10^3 |

| m-Toluidine | 4.69 | 0.93 x 10^3 |

| p-Toluidine | 5.08 | 0.89 x 10^3 |

| p-Chloroaniline | 3.98 | 0.74 x 10^3 |

| m-Chloroaniline | 3.52 | 0.28 x 10^3 |

This table presents representative data for various substituted anilines to illustrate the electronic effects on proton transfer equilibria. libretexts.org The exact values for 5-(4-Chlorophenyl)-2-methylaniline may vary.

Electrophilic Aromatic Substitution on the Methylaniline Ring

The methylaniline ring in 5-(4-Chlorophenyl)-2-methylaniline is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methyl groups.

Regioselectivity and Electronic Effects of Substituents

The amino group is a strong activating group and an ortho, para-director, while the methyl group is a weaker activating group and also an ortho, para-director. lumenlearning.comlibretexts.orgresearchgate.net In 2-methylaniline systems, electrophilic substitution is generally directed to the positions ortho and para to the strongly activating amino group. Therefore, in 5-(4-Chlorophenyl)-2-methylaniline, the primary sites for electrophilic attack are expected to be the C4 and C6 positions of the methylaniline ring.

The high reactivity of the aniline ring can sometimes lead to multiple substitutions. rsc.org To achieve monosubstitution, the amino group is often protected as an acetamide, which moderates its activating effect while still directing ortho and para. libretexts.org

Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution of 5-(4-Chlorophenyl)-2-methylaniline

| Electrophile | Expected Major Product(s) | Rationale |

| Br₂ | 4-Bromo-5-(4-chlorophenyl)-2-methylaniline and/or 6-Bromo-5-(4-chlorophenyl)-2-methylaniline | The strongly activating -NH₂ group directs ortho and para. The C4 and C6 positions are most activated. |

| HNO₃/H₂SO₄ | 4-Nitro-5-(4-chlorophenyl)-2-methylaniline and/or 6-Nitro-5-(4-chlorophenyl)-2-methylaniline | Nitration is directed by the activating groups. Protonation of the amine under strongly acidic conditions can lead to meta-directing anilinium ion formation, complicating the product mixture. sigmaaldrich.com |

| SO₃/H₂SO₄ | 4-Amino-5-(4-chlorophenyl)-3-methylbenzenesulfonic acid and/or 2-Amino-5-(4-chlorophenyl)-3-methylbenzenesulfonic acid | Sulfonation is also directed by the activating groups. |

This table provides predicted outcomes based on established principles of electrophilic aromatic substitution. libretexts.orgresearchgate.net Actual product distribution may vary depending on reaction conditions.

Transformations Involving the Chlorophenyl Group

The chlorophenyl group in 5-(4-Chlorophenyl)-2-methylaniline can undergo transformations typical of aryl chlorides, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new C-C bond by reacting the aryl chloride with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. This could be used to replace the chlorine atom with various alkyl, aryl, or vinyl groups.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that can be used to form a new C-N bond, replacing the chlorine atom with an amine. libretexts.org This reaction has a broad scope and is tolerant of many functional groups. researchgate.net The choice of ligand for the palladium catalyst is crucial for the success of these coupling reactions.

Other transformations of the chlorophenyl group could include nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this case.

Nucleophilic Aromatic Substitution of Halogen

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism.

Addition Step : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.orgsemanticscholar.org The aromaticity of the ring is temporarily broken in this step. semanticscholar.org The presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack. libretexts.orgorganic-chemistry.org

Elimination Step : The leaving group departs, and the aromaticity of the ring is restored. The rate of this reaction is often dependent on the stability of the Meisenheimer complex, with the initial addition step typically being the rate-determining step. nih.gov

While SNAr is a powerful tool for constructing C-N or C-O bonds, its application in forming the C-C biaryl bond of 5-(4-Chlorophenyl)-2-methylaniline is less common compared to metal-catalyzed methods. Synthetically, this pathway would be challenging due to the relatively poor nucleophilicity of the required aryl anion and the lack of strong activating groups on one of the aromatic rings.

Oxidative Addition and Reductive Elimination Pathways

The most plausible and powerful methods for synthesizing biaryl compounds like 5-(4-Chlorophenyl)-2-methylaniline involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle for these reactions is fundamentally defined by oxidative addition and reductive elimination steps. libretexts.org

The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid) with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of 5-(4-Chlorophenyl)-2-methylaniline, this could involve reacting 5-bromo-2-methylaniline (B1273131) with (4-chlorophenyl)boronic acid, or alternatively, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1-bromo-4-chlorobenzene.

The catalytic cycle proceeds as follows:

Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the aryl halide (e.g., 5-bromo-2-methylaniline). This is often the rate-determining step and results in a Pd(II) complex. libretexts.org

Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step requires a base (e.g., cesium carbonate) to activate the organoboron reagent. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The table below outlines the key stages in a hypothetical Suzuki-Miyaura synthesis of 5-(4-Chlorophenyl)-2-methylaniline.

| Step | Reactants & Catalyst State | Intermediate/Product | Description |

| 1. Oxidative Addition | 5-Bromo-2-methylaniline + Pd(0)L₂ | Aryl-Pd(II)-Halide Complex | The Pd(0) catalyst inserts into the C-Br bond. |

| 2. Transmetalation | Aryl-Pd(II)-Halide + Activated (4-Chlorophenyl)boronic acid | Diaryl-Pd(II) Complex | The 4-chlorophenyl group replaces the bromide on the palladium center. |

| 3. Reductive Elimination | Diaryl-Pd(II) Complex | 5-(4-Chlorophenyl)-2-methylaniline + Pd(0)L₂ | The two aryl groups couple, forming the product and regenerating the Pd(0) catalyst. |

This table illustrates a plausible Suzuki-Miyaura reaction pathway. L represents a phosphine (B1218219) ligand.

Mechanistic Investigations of Complex Transformations

To fully understand and optimize the synthesis of compounds like 5-(4-Chlorophenyl)-2-methylaniline, detailed mechanistic investigations are employed. These studies provide insight into the elementary steps of a reaction, including the nature of intermediates and transition states.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining how isotopic substitution affects the rate of a reaction. It provides information about bond-breaking or bond-forming events in the rate-determining step.

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For example, in a C-H activation step, substituting hydrogen with deuterium (B1214612) (C-D) would lead to a significantly slower reaction rate (a kH/kD value > 1) because the C-D bond has a lower zero-point energy and is stronger.

In the context of a palladium-catalyzed cross-coupling, KIE studies could be used to probe specific steps. For instance, if a C-H activation step were part of the rate-determining process, deuterating that specific C-H bond on one of the aniline or chlorophenyl rings would result in a measurable primary KIE. Conversely, the absence of a KIE upon isotopic labeling of the leaving group in an oxidative addition might suggest that this step is not rate-limiting.

The table below shows hypothetical KIE results and their mechanistic implications for a cross-coupling reaction.

| Isotopic Substitution | Observed KIE (klight/kheavy) | Mechanistic Implication |

| C-H vs. C-D at a reaction site | > 1 (e.g., 2-7) | C-H bond cleavage occurs in the rate-determining step (Primary KIE). |

| ¹²C vs. ¹³C at the carbon-halogen bond | ~1.02-1.05 | Oxidative addition is likely the rate-determining step. |

| ¹⁴N vs. ¹⁵N in the aniline amine group | ~1 (close to unity) | The N-H bond is not significantly broken or formed in the rate-determining step. |

This table presents hypothetical data to illustrate the principles of KIE analysis.

Transition State Analysis

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides a detailed picture of the highest-energy point along a reaction coordinate. Understanding the geometry and energy of a transition state is key to rationalizing reaction outcomes, selectivity, and catalyst performance.

For the key steps in a palladium-catalyzed synthesis of 5-(4-Chlorophenyl)-2-methylaniline, transition state analysis offers critical insights:

Oxidative Addition : Computational studies of Suzuki-Miyaura reactions suggest that the oxidative addition of an aryl halide to a palladium(0) complex proceeds through a three-centered transition state involving the palladium atom, the halogen, and the ipso-carbon of the aryl ring. The stability of this transition state is influenced by the nature of the halide, the electronic properties of the aryl ring, and the steric and electronic properties of the phosphine ligands on the palladium.

Reductive Elimination : This step is the reverse of oxidative addition and involves a transition state where the new C-C bond is partially formed. The geometry of the diorganopalladium(II) complex is critical; for reductive elimination to occur, the two organic groups must typically be in a cis orientation to one another. The energy barrier for this step can be influenced by the steric bulk of the coupling partners and the ligands, with bulky ligands often promoting the reductive elimination.

Detailed computational studies allow for the mapping of the entire potential energy surface of the catalytic cycle, helping to identify the catalyst resting state and the turnover-limiting step, which is crucial for rational catalyst design and reaction optimization. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy

No specific multidimensional NMR data (e.g., COSY, HSQC, HMBC) for 5-(4-Chlorophenyl)-2-methylaniline were found in the surveyed literature. Such studies would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations that define the molecule's connectivity and preferred conformation.

There is no available research on the solid-state NMR analysis of 5-(4-Chlorophenyl)-2-methylaniline. This technique would be instrumental in understanding the intermolecular interactions, crystal packing, and polymorphic forms of the compound in the solid state.

Vibrational Spectroscopy for Molecular Dynamics

Specific FT-IR spectral data for 5-(4-Chlorophenyl)-2-methylaniline, including peak positions, intensities, and assignments for its characteristic functional groups (e.g., N-H stretching of the amine, C-Cl stretching, aromatic C-H and C=C bending and stretching), are not available in the reviewed scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Detailed mass spectrometry analysis of 5-(4-Chlorophenyl)-2-methylaniline, including its exact molecular mass and characteristic fragmentation patterns under different ionization techniques (e.g., electron ionization), could not be located in the available literature. This information is crucial for confirming the molecular weight and for structural elucidation based on the fragmentation of the parent ion.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight of 5-(4-Chlorophenyl)-2-methylaniline, allowing for the unambiguous confirmation of its elemental formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, typically to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 5-(4-Chlorophenyl)-2-methylaniline (C₁₃H₁₂ClN), the theoretical monoisotopic mass is calculated to be 217.0658 g/mol . Experimental analysis using HRMS, often employing techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the compound's elemental formula.

Table 1: Theoretical and Expected Experimental Mass Data for 5-(4-Chlorophenyl)-2-methylaniline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClN |

| Theoretical Monoisotopic Mass | 217.0658 u |

| Expected Experimental Mass (HRMS) | 217.065 +/- 0.001 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion | [M+H]⁺ |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides invaluable information for the structural elucidation of 5-(4-Chlorophenyl)-2-methylaniline by detailing its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation of 5-(4-Chlorophenyl)-2-methylaniline is anticipated to occur at its most labile bonds. Key fragmentation pathways would likely involve the cleavage of the C-N bond, the loss of the methyl group, and fragmentation of the aromatic rings. The resulting product ions can be used to piece together the original structure, confirming the connectivity of the atoms. For instance, the fragmentation of related aniline (B41778) derivatives often shows characteristic losses corresponding to the substituents on the aromatic ring and the amine group nih.govnist.govmassbank.eu.

Table 2: Predicted Major Fragment Ions of 5-(4-Chlorophenyl)-2-methylaniline in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 218.0731 ([M+H]⁺) | 203.0496 | CH₃ |

| 218.0731 ([M+H]⁺) | 182.0391 | Cl |

| 218.0731 ([M+H]⁺) | 167.0857 | C₂H₄N |

| 218.0731 ([M+H]⁺) | 152.0620 | C₃H₇N |

| 218.0731 ([M+H]⁺) | 111.0097 | C₇H₇N |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular geometry of a compound. By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. From this map, the exact positions of the atoms can be determined, yielding highly accurate bond lengths and angles.

While a specific crystal structure for 5-(4-Chlorophenyl)-2-methylaniline is not publicly available, analysis of similar structures containing a 4-chlorophenyl group reveals typical bond lengths and angles for this moiety nih.govresearchgate.net. The C-Cl bond length is generally observed to be in the range of 1.73-1.75 Å, and the C-C bond lengths within the phenyl ring average around 1.39 Å. The geometry around the nitrogen atom in the methylaniline portion would be expected to be trigonal pyramidal.

Table 3: Expected Crystallographic Parameters for 5-(4-Chlorophenyl)-2-methylaniline from Single Crystal X-ray Diffraction

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z | 4 |

| R-factor | < 0.05 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a solid sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a characteristic fingerprint of the crystalline solid.

The PXRD pattern of 5-(4-Chlorophenyl)-2-methylaniline would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure. This pattern can be used to identify the compound, distinguish between different polymorphic forms, and monitor changes in the crystalline structure under various conditions.

Table 4: Hypothetical Powder X-ray Diffraction Peak List for a Crystalline Phase of 5-(4-Chlorophenyl)-2-methylaniline

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 85 |

| 25.4 | 3.50 | 50 |

| 28.9 | 3.09 | 30 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of a molecule with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 5-(4-Chlorophenyl)-2-methylaniline would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. mdpi.com

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests a more reactive species.

Further electronic properties such as ionization potential, electron affinity, electronegativity, and global hardness can be derived from the HOMO and LUMO energies, offering a more complete picture of the molecule's electronic character. While specific data for 5-(4-Chlorophenyl)-2-methylaniline is not present in the searched literature, a typical output for a related molecule, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, showcases the kind of structural parameters that can be accurately predicted and compared with experimental data. mdpi.comnih.gov

Interactive Table: Hypothetical DFT-Calculated Electronic Properties of 5-(4-Chlorophenyl)-2-methylaniline

| Property | Hypothetical Value | Unit | Significance |

| HOMO Energy | -5.8 | eV | Represents the ability to donate an electron. |

| LUMO Energy | -1.2 | eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4.6 | eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 5.8 | eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 | eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.5 | eV | Measure of the ability to attract electrons. |

| Global Hardness (η) | 2.3 | eV | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of positive and negative potential. Typically, red indicates electron-rich regions (electrophilic attack sites), while blue represents electron-poor regions (nucleophilic attack sites). For 5-(4-Chlorophenyl)-2-methylaniline, an MEP map would likely show negative potential around the nitrogen atom of the aniline (B41778) group and the chlorine atom, highlighting these as potential sites for electrophilic interaction. The aromatic rings would exhibit a more complex potential landscape. Studies on similar molecules, like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have successfully used MEP maps to understand intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the two phenyl rings in 5-(4-Chlorophenyl)-2-methylaniline allows for different spatial orientations, or conformations. Understanding the energy associated with these conformations is key to understanding the molecule's behavior.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, vibrates, and changes its conformation at a given temperature. This would be particularly useful for understanding the rotational dynamics around the central carbon-carbon bond and how intermolecular interactions might influence the preferred conformations in a condensed phase. While no direct MD studies on 5-(4-Chlorophenyl)-2-methylaniline were found, research on related pyrazole (B372694) derivatives has utilized MD simulations to understand their reactive properties. researchgate.net

Potential Energy Surface Scans

A more systematic way to explore conformational possibilities is through a Potential Energy Surface (PES) scan. This involves systematically changing a specific geometric parameter, such as the dihedral angle between the two aromatic rings, and calculating the energy at each step. The resulting plot of energy versus the geometric parameter reveals the energy barriers between different conformations and identifies the most stable conformers (local and global minima). For 5-(4-Chlorophenyl)-2-methylaniline, a PES scan of the dihedral angle of the biphenyl (B1667301) core would be essential to determine the rotational barrier and the equilibrium twist angle between the phenyl rings. A study on the reaction of 4-methyl aniline with OH radicals illustrates the use of a PES to map out reaction pathways. mdpi.com

Interactive Table: Hypothetical Potential Energy Surface Scan Data for Phenyl Ring Rotation in 5-(4-Chlorophenyl)-2-methylaniline

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Sterically Hindered) |

| 45 | 0.0 | Skewed (Global Minimum) |

| 90 | 2.5 | Perpendicular (Transition State) |

| 135 | 0.8 | Skewed (Local Minimum) |

| 180 | 4.8 | Eclipsed (Sterically Hindered) |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of a compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

A typical study would involve:

Optimization of the molecular geometry of 5-(4-Chlorophenyl)-2-methylaniline at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set).

Calculation of the NMR shielding tensors in a solvent model that mimics experimental conditions.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the final chemical shifts.

The predicted shifts would then be compared with experimental data to confirm the structure and assist in the assignment of each peak to a specific atom in the molecule.

Data Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (No data available for 5-(4-Chlorophenyl)-2-methylaniline)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

Simulated Vibrational Spectra for Assignment Confirmation

The process would include:

Performing a frequency calculation on the optimized geometry of 5-(4-Chlorophenyl)-2-methylaniline.

This yields the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method.

The simulated spectra are then compared with experimental IR and Raman spectra to assign each vibrational mode (e.g., N-H stretch, C-Cl stretch, aromatic C-H bend).

Data Table: Calculated Vibrational Frequencies and Assignments (No data available for 5-(4-Chlorophenyl)-2-methylaniline)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

Reaction Mechanism Modeling

Theoretical modeling can elucidate the pathways of chemical reactions, providing insights into reaction rates and the feasibility of different chemical transformations.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how 5-(4-Chlorophenyl)-2-methylaniline might be synthesized or how it might react, computational chemists would identify the transition states of relevant reactions.

This involves:

Locating the geometry of the transition state (a first-order saddle point on the potential energy surface) for a specific reaction step.

Confirming the transition state by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Performing an Intrinsic Reaction Coordinate (IRC) analysis to confirm that the identified transition state correctly connects the reactants and products of that step.

Computational Kinetics and Thermodynamics

Once the reaction pathway and transition states are known, the thermodynamic and kinetic parameters can be calculated.

Kinetics: Using Transition State Theory (TST), the activation energy (Ea) and the pre-exponential factor can be calculated to determine the rate constant (k) of the reaction. This provides a quantitative measure of how fast the reaction is expected to proceed.

Data Table: Calculated Thermodynamic and Kinetic Parameters (No data available for 5-(4-Chlorophenyl)-2-methylaniline)

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by intermolecular forces. Understanding these interactions is crucial for predicting crystal structure and physical properties like melting point and solubility.

Computational studies in this area would involve:

Crystal Structure Prediction (CSP): Using specialized force fields or quantum mechanical methods to generate and rank plausible crystal structures.

Analysis of Intermolecular Interactions: Employing techniques like Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM) to identify and quantify the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, halogen bonds) that stabilize the crystal lattice. These studies would reveal the key interactions involving the chloro, methyl, and amine groups.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. nih.govchemtools.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental in determining the three-dimensional structure of molecules and their organization in solid-state materials. nih.govmalta-consolider.com The NCI method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). chemtools.org

By plotting the RDG against the electron density, regions of non-covalent interaction can be identified as spikes in the low-density, low-gradient region. chemtools.org These interactions are then visualized as isosurfaces in real space, with the color of the surface indicating the nature of the interaction. Typically, blue isosurfaces represent strong, attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net

For a molecule like 5-(4-Chlorophenyl)-2-methylaniline, which possesses aromatic rings, an amine group, and a chlorine atom, a variety of non-covalent interactions are expected. The NCI plot would likely reveal van der Waals interactions (green surfaces) between the phenyl rings. Furthermore, potential weak hydrogen bonds involving the amine group and the chlorine atom could be identified. The analysis would also highlight any steric hindrance between the two aromatic rings, which are not coplanar. In related aniline derivatives, computational studies have utilized NCI analysis to understand their electronic properties and structure-reactivity relationships. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govgazi.edu.treurjchem.com The Hirshfeld surface is constructed by partitioning the crystal electron density into regions associated with each molecule. The surface is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. eurjchem.com

The surface can be mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate close intermolecular contacts, white regions represent contacts around the van der Waals separation, and blue areas show longer contacts. nih.gov

For 5-(4-Chlorophenyl)-2-methylaniline, a Hirshfeld surface analysis would provide quantitative data on the interactions that stabilize its crystal structure. Based on analyses of structurally similar compounds, such as other biphenyl derivatives and molecules containing chlorophenyl groups, a hypothetical breakdown of the intermolecular contacts can be proposed. nih.govgazi.edu.trnih.gov The dominant interactions would likely be H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.goveurjchem.com Other significant interactions would include C···H/H···C contacts, arising from the packing of the aromatic rings, and Cl···H/H···Cl contacts, involving the chlorine substituent. nih.govgazi.edu.tr

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| Cl···H/H···Cl | ~5-10% |

| N···H/H···N | ~3-7% |

| Other | ~5-10% |

Applications As a Versatile Synthetic Building Block in Complex Chemical Architectures

Precursor in Multistep Organic Synthesis

Multistep organic synthesis often relies on strategically functionalized starting materials to build complex molecular frameworks. Anilines, in general, are fundamental precursors for a wide array of nitrogen-containing compounds.

Incorporation into Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Classical methods for the synthesis of important heterocyclic cores such as quinolines, carbazoles, and phenazines often employ aniline (B41778) derivatives. For instance, the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established methods for quinoline formation from anilines. wikipedia.orgpharmaguideline.comalfa-chemistry.comwikipedia.org Similarly, various synthetic routes exist for carbazoles and phenazines that utilize aniline-based starting materials. guidechem.comorganic-chemistry.orgbohrium.com

However, specific examples of these reactions employing 5-(4-Chlorophenyl)-2-methylaniline as the starting aniline are not readily found in the reviewed literature. The unique substitution pattern of this molecule, with a chloro-substituted phenyl group and a methyl group on the aniline ring, would be expected to influence the regioselectivity and reactivity in such cyclization reactions, leading to specifically substituted heterocyclic products. The absence of such reports suggests that this particular synthetic avenue may be an area ripe for future investigation.

Utilization in Bridged Aromatic Structures

Bridged aromatic structures, such as triptycenes, are of significant interest due to their unique three-dimensional and rigid molecular architectures. The synthesis of these complex molecules often involves Diels-Alder reactions between anthracenes and benzynes, the latter of which can be generated from aniline precursors. nih.govencyclopedia.pub While the synthesis of various triptycene derivatives has been reported, the literature does not specify the use of 5-(4-Chlorophenyl)-2-methylaniline in the formation of benzyne intermediates for the construction of such bridged systems.

Role in Materials Science Precursors

The development of novel materials with tailored properties is a major focus of modern chemistry. Substituted anilines can serve as key monomers or intermediates in the synthesis of polymers and functional organic materials.

Building Block for Polymer and Oligomer Synthesis

Polyanilines are a well-known class of conducting polymers with a range of potential applications. nih.gov The properties of these polymers can be tuned by the use of substituted aniline monomers. Oxidative polymerization is a common method for the synthesis of polyaniline and its derivatives. nih.govbeilstein-journals.org While the polymerization of various aniline derivatives has been extensively studied, specific research on the oxidative polymerization of 5-(4-Chlorophenyl)-2-methylaniline to form corresponding polymers or oligomers is not described in the available literature. Such a polymer would be expected to possess distinct electronic and solubility properties due to the presence of the 4-chlorophenyl and methyl substituents.

Intermediate in Functional Organic Materials

Functional organic materials, with applications in electronics and photonics, often incorporate specific molecular building blocks to achieve desired properties. Aniline derivatives are used in the synthesis of molecules for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical materials. However, the role of 5-(4-Chlorophenyl)-2-methylaniline as an intermediate in the synthesis of such functional organic materials is not specifically documented.

Advanced Functional Molecule Scaffolds

The construction of advanced molecular scaffolds, such as macrocycles and molecular cages, requires precisely designed building blocks. While aniline-containing fragments are integral to many complex molecular architectures, there is no specific information available on the use of 5-(4-Chlorophenyl)-2-methylaniline in the synthesis of such advanced functional molecules. ed.ac.ukchemrxiv.org

Design and Synthesis of Derivatives for Structure-Property Relationship Studies

The systematic investigation of structure-property relationships (SPR) is a cornerstone of modern chemical and pharmaceutical research. This approach involves creating a series of related compounds, or derivatives, by making precise modifications to a parent structure—in this case, 5-(4-Chlorophenyl)-2-methylaniline. By altering specific parts of the molecule and observing the corresponding changes in its physical, chemical, or biological properties, researchers can develop a comprehensive understanding of which structural features are essential for a desired function.

The molecular framework of 5-(4-Chlorophenyl)-2-methylaniline offers several key sites for modification to generate a library of derivatives:

The Amino (-NH2) Group: As a primary amine, this group is a highly versatile reactive handle. It can undergo a wide array of chemical transformations, including acylation to form amides, alkylation to form secondary or tertiary amines, and participation in condensation reactions to construct various heterocyclic systems (e.g., imidazoles, thiazoles).

The Aromatic Rings: Both the methyl-substituted aniline ring and the chloro-substituted phenyl ring can be targeted for further electrophilic aromatic substitution reactions. This could introduce additional functional groups such as nitro, halogen, or alkyl groups, thereby altering the electronic and steric profile of the molecule.

The Methyl (-CH3) Group: While less reactive than the amine, the methyl group can influence the molecule's conformation and lipophilicity.

The goal of synthesizing these derivatives is to systematically modulate properties such as solubility, electronic distribution (electron-donating or withdrawing character), steric bulk, and hydrogen bonding capacity. For instance, converting the amine to a series of amides with different alkyl chains would allow for a precise study of how lipophilicity affects biological activity. Similarly, adding substituents to the aromatic rings can fine-tune the molecule's interaction with a biological target or modify its material properties.

While the principles of SPR are well-established, detailed research findings specifically documenting the synthesis of 5-(4-Chlorophenyl)-2-methylaniline derivatives for such studies are not widely reported in publicly available literature. However, the foundational reactivity of the aniline functional group provides a clear and predictable pathway for creating a diverse set of molecules for this purpose.

Table 1: Hypothetical Derivatives of 5-(4-Chlorophenyl)-2-methylaniline for SPR Studies

| Modification Site | Reaction Type | Potential Derivative Structure | Property to be Studied |

| Amino Group | Acylation | N-(5-(4-chlorophenyl)-2-methylphenyl)acetamide | Hydrogen bonding, Polarity |

| Amino Group | Reductive Amination | N-benzyl-5-(4-chlorophenyl)-2-methylaniline | Steric bulk, Basicity |

| Aromatic Ring | Nitration | 5-(4-chlorophenyl)-2-methyl-4-nitroaniline | Electronic effects, Polarity |

| Chloro Group | Nucleophilic Aromatic Substitution | 5-(4-methoxyphenyl)-2-methylaniline | Electronic effects, Solubility |

Modular Synthesis Approaches

Modular synthesis represents a powerful strategy in modern chemistry that enables the rapid assembly of complex molecules from simpler, pre-functionalized "building blocks" or "modules." This approach is highly valued for its efficiency and flexibility, particularly in fields like drug discovery where large libraries of diverse compounds are needed for screening. The structure of 5-(4-Chlorophenyl)-2-methylaniline makes it an excellent candidate for use as a core building block in such synthetic schemes.

In a modular approach, 5-(4-Chlorophenyl)-2-methylaniline can serve as "Module A," providing a rigid and well-defined biphenyl (B1667301) scaffold. The reactive amino group acts as a crucial connection point, allowing for the attachment of other modules ("Module B," "Module C," etc.) through reliable and high-yielding chemical reactions. For example, in a multi-component reaction, 5-(4-Chlorophenyl)-2-methylaniline could be combined with an aldehyde (Module B) and an isocyanide (Module C) in a single step to generate a complex product with significant molecular diversity originating from the various possible inputs for each module.

This plug-and-play methodology allows chemists to systematically vary the components attached to the 5-(4-Chlorophenyl)-2-methylaniline core, leading to the creation of large and diverse chemical libraries. Each compound in the library retains the core biphenylaniline structure but features unique peripheral groups, enabling a broad exploration of chemical space to identify molecules with desired properties. General concepts of modular synthesis are frequently applied to aniline derivatives, highlighting the potential utility of this specific compound.

Table 2: Hypothetical Modular Synthesis Scheme Using 5-(4-Chlorophenyl)-2-methylaniline

| Module A (Core) | Module B (Variable) | Module C (Variable) | Potential Reaction | Resulting Compound Class |

| 5-(4-Chlorophenyl)-2-methylaniline | Various Aldehydes (R1-CHO) | Various Isocyanides (R2-NC) | Ugi Reaction | α-Acylamino Amides |

| 5-(4-Chlorophenyl)-2-methylaniline | Various Carboxylic Acids (R1-COOH) | N/A | Amide Coupling | N-Aryl Amides |

| 5-(4-Chlorophenyl)-2-methylaniline | Various Sulfonyl Chlorides (R1-SO2Cl) | N/A | Sulfonamide Formation | N-Aryl Sulfonamides |

While the structure of 5-(4-Chlorophenyl)-2-methylaniline is well-suited for these advanced synthetic strategies, specific and detailed examples of its use as a central building block in published modular synthesis research are not prominent. Nonetheless, its inherent chemical functionalities align perfectly with the principles that underpin the construction of complex molecules in a modular and efficient fashion.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes

The traditional synthesis of biaryl amines often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org While effective, these methods can involve precious metal catalysts, harsh reaction conditions, and the generation of significant waste. Future research will increasingly focus on developing more sustainable and environmentally benign synthetic strategies.

Green Solvents and Metal-Free Approaches: A significant push is being made towards the use of greener solvents, such as water or bio-derived solvents, to minimize environmental impact. acs.orgresearchgate.net Research into metal-free coupling reactions, potentially utilizing aryne intermediates or Smiles rearrangements under milder conditions, offers a promising alternative to traditional metal-catalyzed methods. acs.orgrsc.org A patent for the synthesis of 5-chloro-2-methyl aniline (B41778) describes a method aimed at high yield and low production cost, which could be a starting point for greener modifications. google.com

Catalysis with Earth-Abundant Metals: The use of catalysts based on earth-abundant and less toxic metals like iron and copper is a key area of future research. nih.gov Developing robust catalytic systems with these metals for the synthesis of 5-(4-Chlorophenyl)-2-methylaniline would offer significant cost and sustainability advantages.

Flow Chemistry and Process Intensification: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov Future work should explore the development of continuous flow processes for the synthesis of 5-(4-Chlorophenyl)-2-methylaniline, which could lead to higher efficiency and scalability. rsc.org

Biocatalysis: The use of enzymes to catalyze chemical transformations is a rapidly growing field in green chemistry. nih.gov Investigating enzymatic or chemo-enzymatic routes to synthesize axially chiral biaryl compounds could provide highly selective and environmentally friendly alternatives to traditional chemical methods. nih.govthieme-connect.de

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Green Solvents/Metal-Free | Reduced environmental impact, lower cost. acs.org | Achieving high yields and selectivity without metal catalysts. acs.org |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity. nih.gov | Matching the catalytic efficiency of precious metals. |

| Flow Chemistry | Improved efficiency, safety, and scalability. nih.gov | Reactor design and optimization for specific reactions. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions. nih.gov | Enzyme discovery and engineering for specific substrates. nih.gov |

Exploration of Novel Reactivity and Catalysis

The inherent structure of 5-(4-Chlorophenyl)-2-methylaniline, featuring a nucleophilic amino group and multiple sites for functionalization, makes it an intriguing candidate for exploring novel reactivity and catalytic applications.

Post-Synthetic Modification: A key area of future research will be the development of methods for the selective functionalization of the 5-(4-Chlorophenyl)-2-methylaniline core. This could involve C-H activation strategies to introduce new functional groups at specific positions on the aromatic rings, leading to a diverse library of derivatives with unique properties. acs.org

Ligand Development for Catalysis: Biaryl phosphine (B1218219) ligands are crucial in many palladium-catalyzed cross-coupling reactions. nih.govnih.gov The unique steric and electronic properties of 5-(4-Chlorophenyl)-2-methylaniline could be harnessed to design novel ligands for a variety of catalytic transformations, potentially leading to improved activity and selectivity.

Organocatalysis: The amino group of 5-(4-Chlorophenyl)-2-methylaniline could be utilized as a directing group or a catalytic site in organocatalytic reactions. Future studies could explore its potential in asymmetric catalysis, for example, in the synthesis of chiral molecules.

Photoredox Catalysis: The merging of photoredox catalysis with other catalytic methods has opened up new avenues for chemical synthesis. acs.orgresearchgate.net Investigating the photochemical properties of 5-(4-Chlorophenyl)-2-methylaniline and its derivatives could lead to the development of novel light-driven reactions.

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. The application of advanced spectroscopic techniques for in-situ and operando studies will be instrumental in this endeavor.

Operando Spectroscopy: Techniques such as in-situ NMR, Raman, and X-ray absorption spectroscopy allow for the real-time monitoring of catalytic reactions as they occur. nih.govresearchgate.netrsc.orgyoutube.comyoutube.com Applying these methods to the synthesis and reactions of 5-(4-Chlorophenyl)-2-methylaniline can provide invaluable mechanistic insights, helping to identify reactive intermediates and understand the role of the catalyst. ubc.ca

Kinetic Analysis: Detailed kinetic studies can elucidate the rate-determining steps of a reaction and provide a quantitative understanding of the factors that influence reaction outcomes. acs.org Combining kinetic analysis with in-situ monitoring will provide a comprehensive picture of the reaction dynamics. ubc.ca

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be used to model reaction pathways, predict transition state energies, and rationalize experimental observations. acs.org The synergy between experimental and computational studies will be crucial for unraveling complex reaction mechanisms.

| Technique | Information Gained | Relevance to 5-(4-Chlorophenyl)-2-methylaniline |

|---|---|---|

| In-situ NMR | Identification of intermediates, reaction kinetics. acs.org | Elucidating the mechanism of its synthesis and subsequent reactions. |

| Operando Raman/IR | Vibrational information on catalyst and reactant species. researchgate.netyoutube.com | Monitoring catalyst-substrate interactions in real-time. |

| Kinetic Analysis | Rate laws, activation parameters. ubc.ca | Optimizing reaction conditions for synthesis and functionalization. |

| Computational Chemistry | Reaction pathways, transition states. acs.org | Guiding experimental design and interpreting results. |

Integration with Machine Learning and AI in Chemical Discovery

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and selectivity. rsc.org This can be applied to the synthesis of 5-(4-Chlorophenyl)-2-methylaniline derivatives, allowing for the rapid screening of potential reaction conditions and substrates.

Reaction Optimization: Bayesian optimization and other ML-driven algorithms can be used to efficiently explore large parameter spaces and identify optimal reaction conditions with a minimal number of experiments. nih.govrsc.org This approach can significantly reduce the time and resources required for process development.

De Novo Molecular Design: Generative AI models can be used to design novel molecules with desired properties. By specifying target properties, such as biological activity or material characteristics, these models can propose new derivatives of 5-(4-Chlorophenyl)-2-methylaniline for synthesis and testing. cas.cn

Automated Synthesis: The combination of AI-driven reaction planning with automated synthesis platforms can create closed-loop systems for accelerated discovery. cas.cn These systems can autonomously design, synthesize, and test new compounds, dramatically increasing the pace of research.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-2-methylaniline, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-chlorophenyl derivatives with 2-methylaniline precursors. A common method is nucleophilic aromatic substitution using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (~100–120°C) . Optimization includes controlling stoichiometry, reaction time, and purification via column chromatography or recrystallization. Yield improvements (>75%) are achievable by substituting halogenated intermediates with activated leaving groups (e.g., nitro or sulfonate).

Q. Which analytical techniques are critical for characterizing 5-(4-Chlorophenyl)-2-methylaniline?

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. Aromatic protons appear as multiplets between δ 6.5–7.5 ppm, while the methyl group resonates near δ 2.3 ppm.

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm.

- X-ray Crystallography : SHELXL refinement resolves crystal packing and bond angles, particularly for verifying steric effects from the 4-chlorophenyl group .

Q. How does the compound’s stability vary under different storage conditions?

5-(4-Chlorophenyl)-2-methylaniline is prone to oxidation, forming quinone derivatives. Stability studies recommend storage under inert atmospheres (N₂/Ar) at 4°C in amber vials. Accelerated degradation tests (40°C/75% RH) show <5% impurity formation over 30 days when shielded from light .

Advanced Research Questions

Q. What computational methods are effective in predicting the electronic properties of 5-(4-Chlorophenyl)-2-methylaniline?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and nonlinear optical behavior. For example, the chlorophenyl group reduces the HOMO-LUMO gap by 0.8 eV compared to unsubstituted analogs, enhancing electron-withdrawing effects . Validation against experimental UV-Vis spectra (λmax ~290 nm) confirms computational accuracy.

Q. How can structural contradictions between crystallographic data and spectroscopic results be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Use variable-temperature NMR to detect conformational changes, and compare with SHELXL-refined X-ray data. For instance, torsional angles between the chlorophenyl and aniline moieties may differ by ±5° in solution .

Q. What strategies mitigate challenges in multi-step functionalization of 5-(4-Chlorophenyl)-2-methylaniline?

- Sulfonation : Use ClSO₃H in dichloroethane at 0°C to introduce sulfonyl groups at the para position.

- Amination : Pd-catalyzed Buchwald-Hartwig coupling with aryl halides for N-alkylation (e.g., methylamine derivatives) .

- Purification : Employ preparative HPLC with acetonitrile/water gradients to isolate polar byproducts.

Q. How can in-silico models guide toxicity studies for this compound?

Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity (e.g., LD50) and prioritize in-vitro assays. ADMET predictors (e.g., SwissADME) highlight potential hepatotoxicity risks due to high logP (>3.5), warranting follow-up with HepG2 cell viability assays .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the compound’s reactivity in cross-coupling reactions?

Disparities arise from solvent/base combinations. For example, Ullmann coupling in DMSO with CuI yields <20% product, while Pd(OAc)₂/XPhos in toluene achieves >60% efficiency. Systematic screening (e.g., DoE methodologies) identifies optimal catalytic systems .

Q. How do substituent effects influence biological activity in derivatives?

- Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) shows the chlorophenyl group binds to hydrophobic pockets in CYP450 isoforms, reducing IC50 by 40% compared to methyl-substituted analogs .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products